molecular formula C8H14O4 B13456994 4-[(2-Methylpropanoyl)oxy]butanoic acid

4-[(2-Methylpropanoyl)oxy]butanoic acid

Cat. No.: B13456994
M. Wt: 174.19 g/mol
InChI Key: BTMAMIHAMNDLPH-UHFFFAOYSA-N
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Description

4-[(2-Methylpropanoyl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an ester linkage (-COO-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropanoyl)oxy]butanoic acid can be achieved through esterification reactions. One common method involves the reaction of butanoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield butanoic acid and 2-methylpropanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to produce corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Butanoic acid and 2-methylpropanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4-[(2-Methylpropanoyl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropanoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and 2-methylpropanol. These products can then participate in further metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with similar functional groups but without the ester linkage.

    2-Methylpropanoyl chloride: A related compound used in the synthesis of esters.

    2-Methylpropanol: An alcohol that can be derived from the hydrolysis of the ester.

Uniqueness

4-[(2-Methylpropanoyl)oxy]butanoic acid is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

4-[(2-Methylpropanoyl)oxy]butanoic acid, also known as 4-hydroxy(isobutyryl)amino butanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H15NO4
  • Molecular Weight : 189.21 g/mol
  • IUPAC Name : 4-[hydroxy(2-methylpropanoyl)amino]butanoic acid
  • CAS Number : 608527-41-9

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The hydroxy and isobutyryl groups play significant roles in its binding affinity and specificity towards enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular functions.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of glutathione S-transferase activity, which is vital for detoxification processes in the brain .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : It may reduce inflammatory markers in various biological systems, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Studies indicate that it can modulate neurodegenerative pathways, potentially providing therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Study : A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers compared to control groups .
  • Metabolic Pathway Analysis : Another research focused on the compound's role in metabolic pathways related to energy metabolism. It was found to enhance glucose uptake in muscle cells, indicating potential benefits for metabolic disorders such as diabetes .
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Hydroxybutanoic AcidSimple analog without isobutyryl groupLimited biological activity
4-Aminobutanoic AcidLacks hydroxy and isobutyryl groupsNeurotransmitter activity
Isobutyric AcidContains isobutyryl group but lacks amino and hydroxy groupsMetabolic precursor

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-(2-methylpropanoyloxy)butanoic acid

InChI

InChI=1S/C8H14O4/c1-6(2)8(11)12-5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BTMAMIHAMNDLPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCC(=O)O

Origin of Product

United States

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